Acridine, 9,9'-(1,8-octanediyl)bis-
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Overview
Description
1,8-Di(acridin-9-yl)octane is an organic compound that features two acridine moieties attached to an octane chain. Acridine derivatives are known for their diverse applications in medicinal chemistry, materials science, and photophysics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Di(acridin-9-yl)octane typically involves the reaction of acridine derivatives with an octane chain precursor. One common method is the condensation reaction between acridine and 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 1,8-Di(acridin-9-yl)octane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,8-Di(acridin-9-yl)octane undergoes various chemical reactions, including:
Oxidation: The acridine moieties can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert acridine to dihydroacridine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
1,8-Di(acridin-9-yl)octane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of organic electronic materials and fluorescent probes.
Mechanism of Action
The mechanism of action of 1,8-Di(acridin-9-yl)octane primarily involves its interaction with DNA. The acridine moieties can intercalate between DNA base pairs, disrupting the normal function of DNA and affecting processes such as replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9-Phenylacridine: Known for its DNA intercalation properties and anticancer activity.
Amsacrine: A clinically used anticancer drug that intercalates DNA and inhibits topoisomerase II.
Quinacrine: An antimalarial drug with DNA intercalation properties.
Uniqueness
1,8-Di(acridin-9-yl)octane is unique due to its dual acridine moieties connected by an octane chain, which may enhance its DNA intercalation ability and provide distinct electronic properties compared to other acridine derivatives .
Properties
CAS No. |
141946-29-4 |
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Molecular Formula |
C34H32N2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
9-(8-acridin-9-yloctyl)acridine |
InChI |
InChI=1S/C34H32N2/c1(3-5-15-25-27-17-7-11-21-31(27)35-32-22-12-8-18-28(25)32)2-4-6-16-26-29-19-9-13-23-33(29)36-34-24-14-10-20-30(26)34/h7-14,17-24H,1-6,15-16H2 |
InChI Key |
OQZQPVXWVWYBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCCCCCCCC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
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